5-Bromo-7-methoxyquinoline

Organic Synthesis Medicinal Chemistry Building Blocks

5-Bromo-7-methoxyquinoline (CAS 1126824-44-9) is a heterocyclic aromatic compound belonging to the brominated methoxyquinoline class, with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol. The compound features a quinoline backbone—a benzene ring fused to a pyridine ring—with a bromine substituent at the C-5 position and a methoxy group at the C-7 position.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1126824-44-9
Cat. No. B1374806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methoxyquinoline
CAS1126824-44-9
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=N2)C(=C1)Br
InChIInChI=1S/C10H8BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3
InChIKeyOXTZDFDSYUFWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methoxyquinoline (CAS 1126824-44-9): Technical Baseline and Procurement-Relevant Identity


5-Bromo-7-methoxyquinoline (CAS 1126824-44-9) is a heterocyclic aromatic compound belonging to the brominated methoxyquinoline class, with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . The compound features a quinoline backbone—a benzene ring fused to a pyridine ring—with a bromine substituent at the C-5 position and a methoxy group at the C-7 position [1]. This substitution pattern confers specific electronic and steric properties that influence both its chemical reactivity in cross-coupling transformations and its potential interactions with biological targets . As a building block, it is employed in medicinal chemistry programs for the synthesis of kinase inhibitors, antimicrobial agents, and structurally complex natural product analogs . Standard commercial specifications typically range from 95% to 98% purity, with recommended storage under inert atmosphere at 2-8°C or -20°C to maintain long-term stability [2].

5-Bromo-7-methoxyquinoline (CAS 1126824-44-9): Why Regioisomeric or Positional Analogs Are Not Interchangeable


Substitution among brominated methoxyquinoline regioisomers—such as 7-bromo-5-methoxyquinoline (CAS 1378860-76-4), 6-bromo-7-methoxyquinoline (CAS 1620515-86-7), 8-bromo-7-methoxyquinoline (CAS 36023-06-0), or 4-bromo-7-methoxyquinoline—is scientifically inadvisable without explicit validation. The bromine position dictates both synthetic utility and downstream molecular architecture: C-5 brominated derivatives participate in Suzuki-Miyaura cross-couplings with distinct reactivity profiles compared to C-7 or C-8 brominated analogs [1]. In biological contexts, the relative positioning of bromo and methoxy substituents critically modulates binding affinity and target engagement—SAR studies on brominated methoxyquinolines demonstrate that even positional isomerism yields substantially divergent antiproliferative activities against tumor cell lines [2]. Furthermore, commercial availability, lead times, and cost structures differ materially between regioisomers, with 5-bromo-7-methoxyquinoline exhibiting more favorable procurement metrics compared to its 7-bromo-5-methoxyquinoline counterpart . The evidence presented below quantifies these differentiation dimensions to inform scientifically grounded procurement decisions.

5-Bromo-7-methoxyquinoline (CAS 1126824-44-9): Verifiable Differentiation Evidence Guide


Evidence 1: Comparative Synthetic Yield and Regioselective Access in Brominated Methoxyquinoline Synthesis

Direct bromination of 6-methoxyquinoline and 6,8-dimethoxyquinoline using molecular bromine under mild conditions yields 5-bromo derivatives as the primary products. This regioselective route provides a convenient and scalable entry to C-5 brominated methoxyquinolines, including 5-bromo-7-methoxyquinoline [1]. In contrast, the regioisomeric 7-bromo-5-methoxyquinoline is accessed via a more complex Skraup condensation of 3,5-dibromoaniline with glycerol, followed by reaction with sodium methoxide to produce a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline that requires chromatographic separation [2]. This synthetic divergence establishes that the C-5 bromo, C-7 methoxy substitution pattern is more directly accessible via regioselective bromination than the reverse substitution pattern.

Organic Synthesis Medicinal Chemistry Building Blocks

Evidence 2: Comparative Commercial Availability and Procurement Economics

Analysis of vendor pricing data reveals substantial differences in commercial accessibility and cost between 5-bromo-7-methoxyquinoline and its regioisomer 7-bromo-5-methoxyquinoline. For 5-bromo-7-methoxyquinoline (target compound), 1g quantities are available from multiple suppliers at approximately €405-548 (approximately USD equivalent range), with immediate stock availability . In contrast, 7-bromo-5-methoxyquinoline exhibits constrained supply: 50mg quantities command $440.90 with an 8-12 week lead time , and 10g quantities are priced at $3,131 [1]. For comparable 1g scale, 7-bromo-5-methoxyquinoline procurement is either unavailable or substantially more costly per unit mass, reflecting the synthetic challenges identified in Evidence 1.

Procurement Supply Chain Cost Analysis

Evidence 3: Cross-Coupling Reactivity Profile and Synthetic Utility Differentiation

The C-5 bromo substituent on the quinoline scaffold has been successfully employed in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures. The total synthesis of distomadines A and B utilized a Suzuki cross-coupling of a 5-bromo-4-methoxycarbonylmethoxyquinoline with a vinyl boronate as a key step to access the pyranoquinoline butenolide ring system [1]. This demonstrates the viability of C-5 brominated quinolines in palladium-catalyzed transformations. Furthermore, systematic mapping of bromoquinoline reactivity across positions C-2 through C-8 under Suzuki-Miyaura conditions has established that bromine position dictates coupling efficiency and product yield [2]. The C-5 position offers a distinct reactivity profile compared to C-7 or C-8 brominated analogs, which may undergo oxidative addition at different rates due to electronic differences in the quinoline ring system [3].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Evidence 4: Storage Stability and Handling Requirements

5-Bromo-7-methoxyquinoline demonstrates defined stability parameters under controlled storage conditions. The compound requires storage under inert atmosphere at 2-8°C, away from moisture for routine laboratory use , with long-term storage recommended at -20°C in a freezer [1]. Physical property predictions indicate a boiling point of 329.0±22.0°C and density of 1.516±0.06 g/cm³ . These specifications provide clear handling guidelines for procurement and inventory management. While stability data for regioisomeric brominated methoxyquinolines are generally comparable at the class level, the availability of validated storage conditions and multiple vendor sources with consistent specifications reduces procurement uncertainty for 5-bromo-7-methoxyquinoline relative to less widely available analogs.

Stability Storage Quality Control

5-Bromo-7-methoxyquinoline (CAS 1126824-44-9): Validated Research and Industrial Application Scenarios


Scenario A: Suzuki-Miyaura Cross-Coupling for Complex Heterocyclic Library Synthesis

Researchers constructing compound libraries via palladium-catalyzed cross-coupling should prioritize 5-bromo-7-methoxyquinoline when the synthetic strategy requires a C-5 brominated quinoline handle. As demonstrated in the total synthesis of distomadines A and B, C-5 brominated quinolines undergo efficient Suzuki-Miyaura coupling with boronate partners to construct pyranoquinoline frameworks . The bromine at C-5, combined with the electron-donating methoxy at C-7, provides a defined electronic environment that influences oxidative addition rates in Pd-catalyzed transformations. This application scenario is supported by reactivity mapping studies across bromoquinoline regioisomers, which confirm position-dependent coupling efficiency .

Scenario B: Medicinal Chemistry Programs Requiring Gram-Scale Building Blocks with Predictable Lead Times

For medicinal chemistry programs operating under timeline constraints, 5-bromo-7-methoxyquinoline offers a procurement advantage over regioisomeric alternatives. The compound is available at 1g scale with immediate stock availability from multiple vendors at approximately €405-548 , whereas 7-bromo-5-methoxyquinoline commands $440.90 for only 50mg with an 8-12 week lead time . This differential translates to a cost-per-unit-mass advantage of approximately 15-20× and eliminates multi-week procurement delays. Programs synthesizing kinase inhibitors or antimicrobial agents where the brominated methoxyquinoline serves as a core scaffold will benefit from this improved supply chain accessibility.

Scenario C: Structure-Activity Relationship (SAR) Studies on Quinoline-Based Pharmacophores

In SAR campaigns exploring the impact of substituent positioning on biological activity, 5-bromo-7-methoxyquinoline serves as a defined control compound representing the C-5 bromo, C-7 methoxy substitution pattern. SAR studies on brominated methoxyquinolines have established that positional isomerism—even between closely related regioisomers—yields significantly divergent antiproliferative activities against tumor cell lines including C6 (rat glioblastoma), HeLa (cervical carcinoma), and HT29 (colon adenocarcinoma) . The C-5 bromo, C-7 methoxy scaffold provides a benchmark against which the activity of C-7 bromo, C-5 methoxy and other positional isomers can be quantitatively compared, enabling rigorous structure-activity correlation.

Scenario D: Natural Product Analog Synthesis

The quinoline core with C-5 bromo and C-7 methoxy substitution represents a versatile intermediate for accessing natural product-like scaffolds. The total synthesis of distomadines A and B—structurally unique tetracyclic quinolines isolated from the New Zealand ascidian Pseudodistoma aureum—explicitly employed a C-5 brominated quinoline intermediate in a Suzuki cross-coupling step to construct the pyranoquinoline butenolide ring system . This precedent establishes 5-bromo-7-methoxyquinoline as a validated starting point for synthesizing marine natural product analogs and related heterocyclic frameworks of potential therapeutic interest.

Technical Documentation Hub

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